molecular formula C13H11ClN2O2S B15045787 (1E)-{4-[(4-chlorophenyl)sulfonyl]benzylidene}hydrazine

(1E)-{4-[(4-chlorophenyl)sulfonyl]benzylidene}hydrazine

Cat. No.: B15045787
M. Wt: 294.76 g/mol
InChI Key: VTDWQUAQUCPPIM-CXUHLZMHSA-N
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Description

(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazine group bonded to a phenyl ring, which is further substituted with a 4-chlorobenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are performed in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A related compound with similar functional groups but different reactivity and applications.

    4-Chlorobenzenemethanesulfonyl chloride: Another similar compound with a methylene group instead of a direct bond to the phenyl ring.

Uniqueness

(E)-{[4-(4-CHLOROBENZENESULFONYL)PHENYL]METHYLIDENE}HYDRAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylidenehydrazine

InChI

InChI=1S/C13H11ClN2O2S/c14-11-3-7-13(8-4-11)19(17,18)12-5-1-10(2-6-12)9-16-15/h1-9H,15H2/b16-9+

InChI Key

VTDWQUAQUCPPIM-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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